Thymopentin

Overview

Description

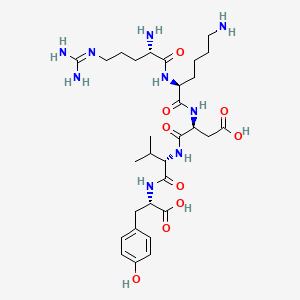

Thymopentin, also known as TP5, is a synthetic pentapeptide that represents the active biologic site of the thymic hormone thymopoietin . It has been used as an immunomodulator in autoimmune and immunodeficiency disorders, and as adjuncts in the treatment of malignant disease .

Molecular Structure Analysis

This compound and its alanine substitutions assumed distinct conformations when they bound to HLA-DR . The observation further showed that there was flexibility in how the peptide bound within the binding cleft .

Chemical Reactions Analysis

This compound is a synthetic pentapeptide, representing the active biologic site of thymic hormone thymopoietin . It has been used as an immunomodulator in auto-immune and immunodeficiency disorders, and as adjuncts in the treatment of malignant disease .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 679.8 g/mol and a molecular formula of C30H49N9O9 . It has 11 hydrogen bond donor counts and 12 hydrogen bond acceptor counts .

Scientific Research Applications

Immune Modulation and Dendritic Cell Maturation

Thymopentin is recognized for its ability to modulate immune responses. It significantly stimulates the maturation of bone marrow dendritic cells (BMDCs), enhancing their production of interleukin-12 (IL-12) and tumor necrosis factor-alpha (TNF-α). This suggests its potential as an adjuvant in dendritic cell-based vaccines for various immune-compromised conditions (Wang et al., 2014).

Structural Modification for Enhanced Activity

This compound, composed of five amino acids from the active center of thymopoietin, undergoes structural modifications to enhance its biological activity. These modifications include amino acid replacement, sequence adjustment, and the design of cyclic derivatives, contributing to its stability and anti-enzymatic properties in vivo, important for developing new immunomodulators (Pu, 2009).

Role in Sézary Syndrome Treatment

This compound has been used in treating Sézary syndrome, a rare and aggressive lymphoma. It acts as an inhibitor of nitric oxide synthase isoforms and reduces iNOS protein/mRNA levels in blood cells, suggesting its role in the therapeutic action against Sézary syndrome (Patruno et al., 2012).

Enhancement of T-Cell Lineage from Stem Cells

This compound has been shown to enhance the generation of T-cell lineage from human embryonic stem cells in vitro. This involves the upregulation of T-cell-related genes and markers, indicating its potential in mimicking the thymus peptide environment and promoting T-cell production (Zhu et al., 2015).

Long-Lasting Immunomodulatory Effects

Innovations in drug delivery systems, such as a phospholipid-based phase separation gel, have been developed for this compound, providing sustained release and prolonged immunomodulatory effects. This is especially beneficial for autoimmune diseases, improving drug efficacy and patient compliance (Zhang et al., 2018).

Comparative Efficacy in Administration Routes

Studies have compared the efficacy of different administration routes of this compound, revealing insights into its biological activity and interaction with proteolytic enzymes in plasma. This research is significant for optimizing this compound's therapeutic application (Audhya & Goldstein, 2009).

Cardiomyopathy Treatment

This compound has shown promise in treating dilated cardiomyopathy in rats. It effectively inhibited cardiac remodeling and improved heart function, potentially by regulating immune imbalance (Zhi-jun, 2012).

Mechanism of Action

Target of Action

Thymopentin, also known as TP5, is a synthetic pentapeptide that mimics the active site of thymopoietin , a hormone produced by the thymus gland . The primary targets of this compound are T-cells , which play a critical role in adaptive immunity .

Mode of Action

This compound’s mode of action is rooted in its ability to modulate the immune system, particularly the T-cells . It promotes the differentiation of thymocytes and affects the function of mature T cells . This interaction with T cells results in changes that enhance the body’s immune response .

Biochemical Pathways

It has been suggested that this compound may have an impact on the wnt signaling pathway, which is a key pathway for cancer stem cell development .

Pharmacokinetics

These factors significantly impact the bioavailability of this compound, resulting in the need for repeated injections and poor patient compliance . Recent studies have shown that the use of pegylated niosomal nanocarriers can improve the physicochemical stability of this compound and enhance its intestinal permeability for oral administration .

Result of Action

The result of this compound’s action is the modulation of the immune system. It has been used in trials studying the treatment and prevention of HIV Infections and Hepatocellular Carcinoma . In the context of cancer, this compound has been shown to directly inhibit the stemness of colon cancer cells HCT116, thereby enhancing the cytotoxicity of oxaliplatin (OXA) in HCT116 cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its rapid metabolism and inactivation in the digestive system pose significant challenges . The use of pegylated niosomal nanocarriers has been hypothesized to improve the stability of this compound and enhance its intestinal permeability, thereby potentially overcoming some of these challenges .

Future Directions

properties

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFFKRAVBDQEG-YGQNSOCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046609 | |

| Record name | Thymopentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69558-55-0 | |

| Record name | THYMOPENTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thymopentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TP-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

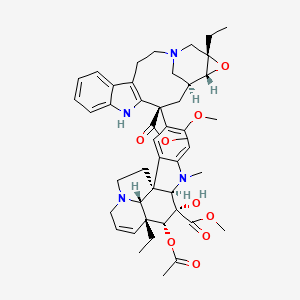

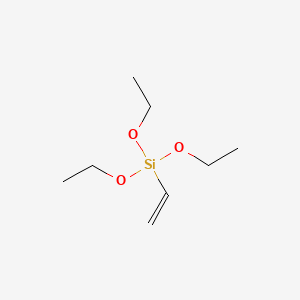

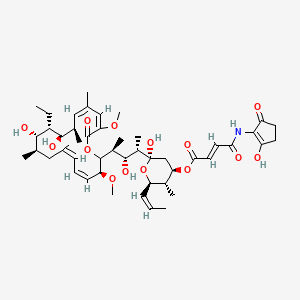

Feasible Synthetic Routes

Q & A

Q1: How does thymopentin interact with the immune system?

A1: While the precise mechanism of action remains under investigation, research suggests that this compound primarily modulates T-cell function. [] It appears to promote the differentiation and maturation of T lymphocytes, enhancing cellular immune responses. [] This is supported by studies showing this compound's ability to influence T-cell subpopulations, particularly increasing CD4+ T-cell counts and the CD4+/CD8+ ratio in various disease models and clinical settings. [, , , ]

Q2: What are the downstream effects of this compound's interaction with T cells?

A2: this compound's modulation of T cells can lead to several downstream effects, including:

- Enhanced cytokine production: Studies indicate that this compound can increase the production of certain cytokines, like interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation. [, ]

- Improved immune response to infections: this compound has been explored for its potential to enhance immune responses against viral and bacterial infections, particularly in immunocompromised individuals. [, , , , ]

- Modulation of inflammatory responses: Some studies suggest that this compound may help regulate inflammatory responses by influencing the balance of pro-inflammatory and anti-inflammatory cytokines. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C28H49N9O7 and a molecular weight of 623.75 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) with ultraviolet detection at 222 nm have been successfully used to quantify this compound. [, ] Additionally, Mass Spectrometry (MS) has been employed for its identification and characterization. []

Q5: How stable is this compound under different storage conditions?

A5: Research demonstrates that this compound exhibits optimal stability when stored frozen. [, ] Refrigeration is also suitable for short-term storage. While this compound remains relatively stable at room temperature for short periods, prolonged exposure to higher temperatures (e.g., 60°C) may lead to degradation. []

Q6: What are some formulation strategies used to enhance this compound's stability, solubility, or bioavailability?

A6: Several formulation approaches have been explored, including:

- Lyophilization: Freeze-drying this compound with suitable excipients like mannitol has been shown to improve its stability and shelf life. [, ]

- Encapsulation in liposomes: Research suggests that encapsulating this compound in multivesicular liposomes can enhance its sustained release properties and improve its pharmacokinetic profile. []

- Development of nasal sprays: Formulating this compound into nasal sprays aims to provide a non-invasive alternative to injections, potentially enhancing patient compliance and bioavailability. [, ]

Q7: What animal models have been used to study the effects of this compound?

A7: Various animal models have been employed to investigate this compound's therapeutic potential, including:

- Murine cytomegalovirus (MCMV) infected newborn mice: This model is used to study this compound's ability to modulate immune responses to viral infections in neonatal settings. []

- Experimental allergic encephalomyelitis (EAE) in rats: This model helps investigate this compound's potential in treating autoimmune diseases like multiple sclerosis. []

- Dilated cardiomyopathy (DCM) in rats: This model allows researchers to explore this compound's effects on cardiac remodeling and function in heart failure. [, ]

Q8: Are there any clinical trials investigating the efficacy of this compound in human diseases?

A8: Yes, numerous clinical trials have been conducted to evaluate this compound's therapeutic potential in a variety of conditions. These include:

- HIV infection: Several trials have explored this compound's ability to delay disease progression in HIV-infected individuals, particularly in asymptomatic patients. [, , , ]

- Cancer: Clinical trials have investigated this compound as an adjunct to chemotherapy in various cancers, aiming to improve immune function and reduce treatment-related side effects. [, , , , ]

- Atopic dermatitis: Open-label and controlled trials have assessed the efficacy of this compound in managing severe atopic dermatitis, with some studies suggesting potential benefits in reducing disease severity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)

![1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1683068.png)

![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)

![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)

![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)

![N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide](/img/structure/B1683077.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)